molecular formula C20H28ClN5O3 B12629674 N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

Cat. No.: B12629674
M. Wt: 421.9 g/mol
InChI Key: MPXOSECEENKAFN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound that features a chlorophenyl group, a piperazine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chloroaniline, is reacted with acetic anhydride to form N-(4-chlorophenyl)acetamide.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the intermediate with ethyl piperazine under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the chlorophenyl intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide
  • **N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}propionamide

Uniqueness

N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H28ClN5O3

Molecular Weight

421.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C20H28ClN5O3/c1-2-24-9-11-25(12-10-24)14-19(28)26-8-7-22-20(29)17(26)13-18(27)23-16-5-3-15(21)4-6-16/h3-6,17H,2,7-14H2,1H3,(H,22,29)(H,23,27)

InChI Key

MPXOSECEENKAFN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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